molecular formula C14H11F3N4OS B11249529 5-methyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

5-methyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11249529
M. Wt: 340.33 g/mol
InChI Key: YGEBLNKVCOEMLF-UHFFFAOYSA-N
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Description

5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a trifluoromethyl group, a phenylmethylsulfanyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions.

    Attachment of the Phenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a phenylmethylthiol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Dihydro Derivatives: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antiviral agent due to its ability to interact with various biological targets.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its stability and bioactivity.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE
  • 5-({[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]METHYL}SULFANYL)-4-PENTYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE

Uniqueness

5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11F3N4OS

Molecular Weight

340.33 g/mol

IUPAC Name

5-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C14H11F3N4OS/c1-8-5-11(22)18-12-19-20-13(21(8)12)23-7-9-3-2-4-10(6-9)14(15,16)17/h2-6H,7H2,1H3,(H,18,19,22)

InChI Key

YGEBLNKVCOEMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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